molecular formula C22H20N2O4 B2378216 Methyl 4-(1-(3-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate CAS No. 946247-34-3

Methyl 4-(1-(3-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate

Cat. No.: B2378216
CAS No.: 946247-34-3
M. Wt: 376.412
InChI Key: RCSJWLDGQVBJSC-UHFFFAOYSA-N
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Description

Methyl 4-(1-(3-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate is a complex organic compound with a unique structure that combines a pyridine ring, a benzyl group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(1-(3-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate typically involves multi-step organic reactions. One common method includes the condensation of 3-methylbenzylamine with a suitable pyridine derivative, followed by esterification with methyl benzoate. The reaction conditions often require the use of catalysts such as sulfuric acid or hydrochloric acid to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(1-(3-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nitric acid for nitration, bromine for bromination.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Methyl 4-(1-(3-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-(1-(3-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its bioactive effects. For example, it may bind to bacterial cell wall synthesis enzymes, disrupting their function and exhibiting antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(1-(3-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate is unique due to its combination of functional groups, which confer specific chemical reactivity and potential bioactivity. Its structure allows for diverse chemical modifications, making it a versatile compound in synthetic chemistry and pharmaceutical research.

Biological Activity

Methyl 4-(1-(3-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate is a complex organic compound known for its unique structural features, which include a pyridine ring, a benzyl group, and a benzoate ester. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, including antimicrobial and anticancer properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C19H20N2O4\text{C}_{19}\text{H}_{20}\text{N}_2\text{O}_4

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. The compound's mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis, leading to cell lysis.

Table 1: Antimicrobial Activity against Various Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15.625 - 62.5 μg/mL
Escherichia coli31.25 - 125 μg/mL
Pseudomonas aeruginosa>125 μg/mL

These findings suggest that the compound is particularly effective against Gram-positive bacteria while showing moderate activity against Gram-negative strains.

Anticancer Activity

In addition to its antimicrobial properties, this compound has been studied for its potential anticancer effects. Preliminary studies have indicated that it may induce apoptosis in cancer cells through various pathways, including the activation of caspases and the modulation of Bcl-2 family proteins.

Case Study: Anticancer Effects in vitro
A study evaluated the effects of this compound on human cancer cell lines:

  • Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer)
  • Results :
    • Significant reduction in cell viability was observed at concentrations of 50 μM and above.
    • Apoptotic markers such as Annexin V/PI staining indicated increased apoptosis in treated cells compared to controls.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The compound may inhibit key enzymes involved in bacterial cell wall synthesis and modulate signaling pathways associated with cell survival in cancer cells.

Comparison with Similar Compounds

This compound can be compared with structurally related compounds to highlight its unique properties:

Table 2: Comparison with Similar Compounds

CompoundStructureAntimicrobial ActivityAnticancer Activity
Methyl benzoateSimple esterLowNone
3-MethylbenzylamineBenzylamine derivativeModerateNone
Pyridine derivativesVarious structuresVariableVariable

This comparison underscores the enhanced biological activities associated with the specific structural features present in this compound.

Properties

IUPAC Name

methyl 4-[[1-[(3-methylphenyl)methyl]-2-oxopyridine-3-carbonyl]amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O4/c1-15-5-3-6-16(13-15)14-24-12-4-7-19(21(24)26)20(25)23-18-10-8-17(9-11-18)22(27)28-2/h3-13H,14H2,1-2H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCSJWLDGQVBJSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C=CC=C(C2=O)C(=O)NC3=CC=C(C=C3)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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